![molecular formula C12H8O2 B033981 萘并[2,1-b]呋喃-1(2H)-酮 CAS No. 19997-42-3](/img/structure/B33981.png)

萘并[2,1-b]呋喃-1(2H)-酮

概述

科学研究应用

苯并三肽在科学研究中具有广泛的应用,包括:

化学: 用作有机合成中的试剂以及分析研究中的参考化合物。

生物学: 研究其对细胞过程和受体相互作用的影响。

医学: 由于其抗增殖特性,探索其在癌症治疗中的潜力。

工业: 用于开发新的药物,并作为药物发现的工具.

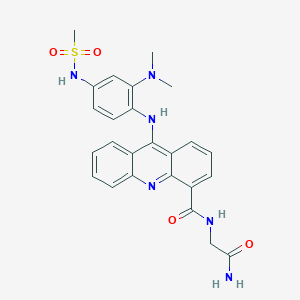

作用机制

苯并三肽通过拮抗胆囊收缩素受体和胃泌素受体来发挥作用。这种抑制导致细胞增殖减少,尤其是在癌细胞中。分子靶标包括:

胆囊收缩素受体: 抑制这些受体可降低胆囊收缩素对细胞生长的刺激作用。

胃泌素受体: 阻断这些受体可阻止胃泌素诱导的细胞增殖.

类似化合物:

普鲁米德: 另一种具有类似抗增殖作用的胆囊收缩素受体拮抗剂。

洛格鲁米德: 一种具有类似受体拮抗特性的化合物,但化学结构不同。

阿斯匹林: 一种具有不同药理特性的胆囊收缩素受体拮抗剂。

苯并三肽的独特性: 苯并三肽因其对人结肠癌细胞系的特定抗增殖作用及其对胆囊收缩素和胃泌素受体的双重拮抗作用而脱颖而出 .

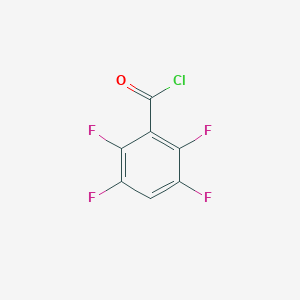

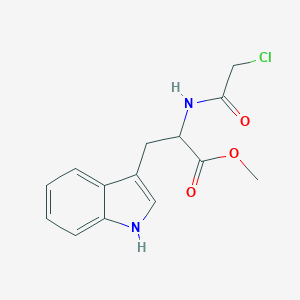

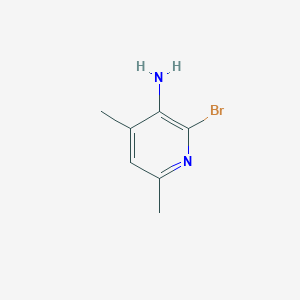

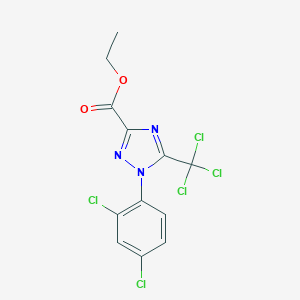

准备方法

合成路线和反应条件: 苯并三肽可以通过一系列化学反应合成,这些反应涉及特定前体的缩合。 一种常见的方法是使 2-氯苯甲酰氯在碱的存在下与色胺反应,形成所需产物 。反应条件通常包括:

- 溶剂:二氯甲烷或类似的有机溶剂

- 温度:室温到略微升高的温度

- 反应时间:几个小时以确保反应完全

工业生产方法: 苯并三肽的工业生产遵循类似的合成路线,但规模更大。该过程包括:

- 大型反应器,以容纳更大体积的反应物

- 持续监测反应条件,以确保一致性和收率

- 纯化步骤,如重结晶或色谱法,以获得高纯度苯并三肽

化学反应分析

反应类型: 苯并三肽经历各种化学反应,包括:

氧化: 苯并三肽可以在特定条件下被氧化,形成相应的氧化衍生物。

还原: 该化合物可以被还原,形成还原类似物。

取代: 苯并三肽可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 卤素或亲核试剂等试剂在适当条件下使用。

主要产品:

- 氧化衍生物

- 还原类似物

- 具有各种官能团的取代产物

相似化合物的比较

Proglumide: Another cholecystokinin receptor antagonist with similar antiproliferative effects.

Lorglumide: A compound with similar receptor antagonistic properties but different chemical structure.

Asperlicin: A cholecystokinin receptor antagonist with distinct pharmacological properties.

Uniqueness of Benzotript: Benzotript stands out due to its specific antiproliferative effects on human colon carcinoma cell lines and its dual antagonistic action on both cholecystokinin and gastrin receptors .

属性

IUPAC Name |

benzo[e][1]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-10-7-14-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONYAPWXJUCNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362987 | |

| Record name | naphtho[2,1-b]furan-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19997-42-3 | |

| Record name | naphtho[2,1-b]furan-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic approaches to produce enantiomerically enriched naphtho[2,1-b]furan-1(2H)-ones?

A1: Two primary methods have been reported for the synthesis of enantiomerically enriched naphtho[2,1-b]furan-1(2H)-ones:

- Copper-catalyzed asymmetric oxidative cross-coupling: This method utilizes a copper catalyst and molecular oxygen to facilitate the reaction between 2-naphthols and aryl methyl ketones. This approach provides good yields (52-89%) and enantiomeric excesses (up to 87%) for various functionalized naphtho[2,1-b]furan-1(2H)-ones. []

- Iodine-promoted oxidative cross-coupling/annulation: This method employs molecular iodine to promote the oxidative coupling and annulation of 2-naphthols with methyl ketones. This strategy, while not focused on enantioselectivity, efficiently constructs a new quaternary carbon center within the 3(2H)-furanone ring system. []

Q2: What are the proposed mechanisms for these synthetic approaches?

A2:

- Copper-catalyzed asymmetric oxidative cross-coupling: The mechanism is proposed to involve the formation of a chiral copper enolate intermediate, which undergoes asymmetric addition to the 2-naphthol. []

- Iodine-promoted oxidative cross-coupling/annulation: The proposed mechanism involves a self-sequenced pathway: initial iodination of the 2-naphthol, followed by Kornblum oxidation, Friedel-Crafts alkylation with the methyl ketone, and a final oxidation/cyclization step to form the naphtho[2,1-b]furan-1(2H)-one. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B33925.png)